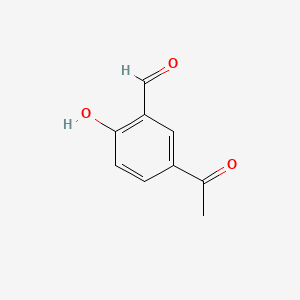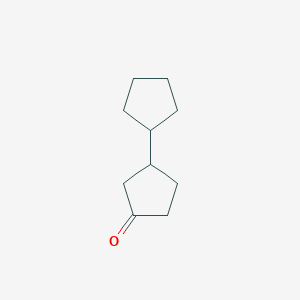
3-Cyclopentylcyclopentan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis in Chemical Reactions
3-Cyclopentylcyclopentan-1-one may serve as a catalyst or an intermediate in various chemical reactions. Its structure could be pivotal in single-atom catalysis , which is known for strong activity and high selectivity in catalytic reactions . This compound could potentially facilitate the development of new catalytic methods in organic synthesis, impacting the efficiency of reactions used in pharmaceuticals and material science.
Medical Imaging and Radioisotopes
In the field of medical imaging , compounds like 3-Cyclopentylcyclopentan-1-one could be tagged with radioisotopes to create contrast agents . These agents can be used in diagnostic procedures, such as PET scans, to visualize and track biological processes in vivo, aiding in the early detection of diseases.
Nanotechnology and Environmental Science
Nanomaterials play a crucial role in environmental improvement. 3-Cyclopentylcyclopentan-1-one could be involved in the synthesis of nanocomposites used for water purification , solar cells , and environmental sensors . These applications are essential for developing sustainable technologies and mitigating pollution.
Material Science and Engineering
In materials science, 3-Cyclopentylcyclopentan-1-one could contribute to the design of new materials with unique mechanical properties . It might be used to create polymers with specific characteristics, such as increased durability or controlled biodegradability, which are crucial for various industrial applications.
Biochemical Research
Biochemically, this compound could be a precursor or an analog for synthesizing bioactive molecules . It might play a role in understanding enzymatic reactions and metabolic pathways , providing insights into fundamental biological processes and contributing to the development of new drugs.
Pharmacological Applications
Pharmacologically, 3-Cyclopentylcyclopentan-1-one could be investigated for its therapeutic potential. It might act as a lead compound in drug discovery, particularly in the realm of network pharmacology , where it could interact with multiple targets to exert polypharmacological effects .
Eigenschaften
IUPAC Name |
3-cyclopentylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-5-9(7-10)8-3-1-2-4-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQKDYIMZAIYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397270 | |
| Record name | 1,1'-bi(cyclopentyl)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylcyclopentan-1-one | |
CAS RN |
27610-86-2 | |
| Record name | 1,1'-bi(cyclopentyl)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B1274250.png)
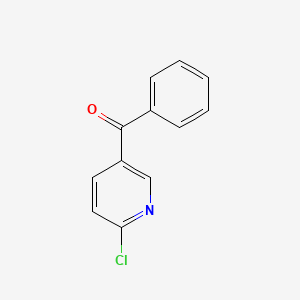

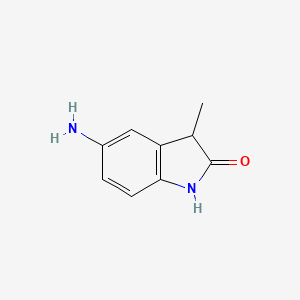

![4-amino-N-[(2Z)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B1274259.png)
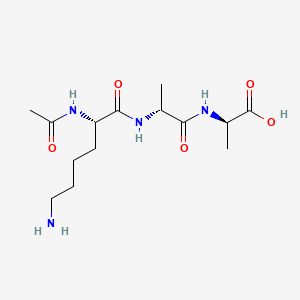
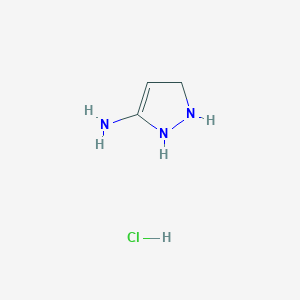
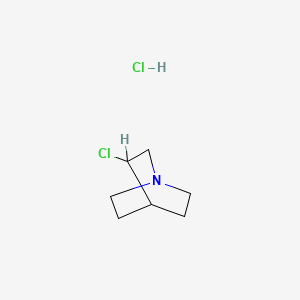

![[4,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1274265.png)

![1-Pentanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1274269.png)
